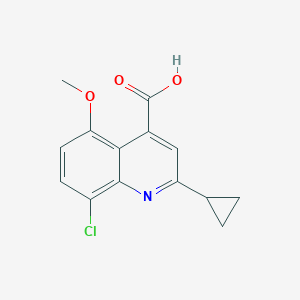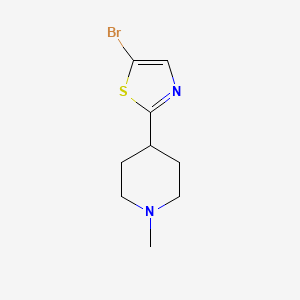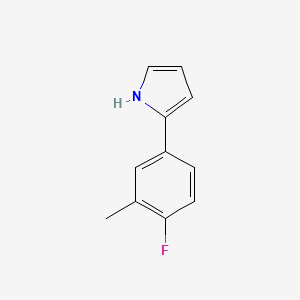
N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid, benzylamine, and 2-thienylmethylamine.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in the presence of a base like triethylamine.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
化学反応の分析
Types of Reactions
N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the nicotinamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution may result in a methoxy-substituted product.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Use in the development of new materials and catalysts.
作用機序
The mechanism of action of N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Nicotinamide: A simple amide derivative of nicotinic acid.
Benzylamine: A primary amine with a benzyl group.
2-Thienylmethylamine: An amine with a thienyl group.
Uniqueness
N3-Benzyl-N3-(2-thienylmethyl)-2-chloronicotinamide is unique due to the combination of its benzyl, thienylmethyl, and chloronicotinamide moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to its individual components.
特性
分子式 |
C18H15ClN2OS |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
N-benzyl-2-chloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15ClN2OS/c19-17-16(9-4-10-20-17)18(22)21(13-15-8-5-11-23-15)12-14-6-2-1-3-7-14/h1-11H,12-13H2 |
InChIキー |
UQHDRIHGRBEHTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CS2)C(=O)C3=C(N=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)



![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)






![1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13710257.png)
![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)

